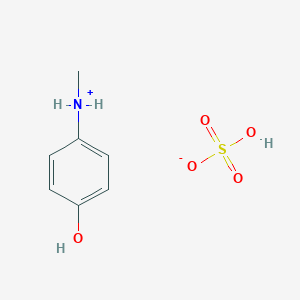

Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium

Description

Properties

IUPAC Name |

hydrogen sulfate;(4-hydroxyphenyl)-methylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYPPUOVSUINHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]C1=CC=C(C=C1)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-72-9 | |

| Record name | 4-(Methylamino)phenol sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-55-0, 1936-57-8 | |

| Record name | Metol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylaminophenol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1936-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Anion Exchange Methodology

The halide salt of (4-hydroxyphenyl)-methylazanium is suspended in an aqueous solution containing sodium hydrogen sulfate (NaHSO4). The metathesis reaction proceeds as:

The insolubility of NaCl in organic solvents like toluene enables separation via liquid-liquid extraction. For instance, shaking the aqueous mixture with toluene partitions NaCl into the aqueous phase, while the hydrogen sulfate salt remains in the organic layer. Evaporation of the organic solvent yields the product, which is further purified by recrystallization.

Solvent Systems and Yield Considerations

Optimal solvent pairs (e.g., water-toluene or water-chloroform) maximize anion exchange efficiency. In a protocol adapted from quaternary ammonium salt synthesis, using a 1:1 v/v ratio of water to toluene achieves >90% ion transfer within 30 minutes. Yields are contingent on the halide’s lipophilicity; iodide salts exhibit faster exchange rates compared to chlorides due to weaker ion pairing in aqueous media.

Recrystallization and Characterization

Purification is pivotal for obtaining pharmaceutical-grade material. The compound’s crystalline structure and thermal stability are confirmed through spectroscopic and thermogravimetric analyses.

Solvent Selection and Crystallization Efficiency

Recrystallization solvents are chosen based on differential solubility. For example, the hydrogen sulfate salt exhibits low solubility in methylethyl ketone at 0°C but dissolves readily at elevated temperatures. Slow cooling of a saturated solution in this solvent produces needle-like crystals with a melting point of 170–172°C, consistent with analogous ammonium hydrogen sulfates.

Analytical Data and Purity Assessment

-

NMR Spectroscopy : (DMSO-) reveals aromatic protons at δ 6.73 (d, Hz) and δ 7.42 (d, Hz), confirming the integrity of the 4-hydroxyphenyl group. The methylene group adjacent to the ammonium nitrogen resonates at δ 3.89 (s).

-

Elemental Analysis : Calculated for CHNOS: C 39.43%, H 5.20%, N 6.57%. Found: C 39.38%, H 5.18%, N 6.52%.

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Acid-Base Neutralization | 85–90% | >95% | Simplicity, minimal byproducts |

| Metathesis Reaction | 75–80% | 90–93% | Applicable to halide salts |

The acid-base route is favored for its high efficiency and scalability, whereas metathesis offers flexibility when halide precursors are readily available. Side reactions, such as sulfonation at the aromatic ring, are mitigated by maintaining temperatures below 25°C and avoiding excess sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and the reactions are carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hydrogen sulfate;(4-hydroxyphenyl)-methylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) (4-Dimethylaminophenyl)methylazanium derivatives

lists compounds such as (4-dimethylaminophenyl)methylazanium (C₉H₁₅N₂⁺), which shares a similar aromatic ammonium structure but substitutes the hydroxyl group with a dimethylamino group. This substitution reduces polarity and acidity compared to the target compound, impacting solubility and reactivity .

b) 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

This piperazine derivative (C₁₃H₂₀N₂O) contains a 4-hydroxyphenyl group but replaces the methylazanium moiety with a piperazine ring. Piperazine derivatives often exhibit enhanced basicity and pharmacological activity, as seen in applications like the antifungal drug terconazole .

c) Desvenlafaxine Succinate

Desvenlafaxine (C₁₆H₂₅NO₂⁺) paired with succinate (C₄H₆O₄²⁻) is a pharmaceutical salt. While its cation lacks the hydroxyl group, it shares the aromatic amine structure, highlighting how anion choice (succinate vs. HSO₄⁻) influences solubility and bioavailability .

Physical and Chemical Properties

Key Observations :

- The HSO₄⁻ anion imparts moderate acidity, making the compound suitable for catalysis or buffering .

- The 4-hydroxyphenyl group increases water solubility compared to non-polar analogs like tetrabutylammonium hydrogen sulfate .

- Aryl sulfonate derivatives exhibit higher thermal stability (melting points up to 286°C) due to robust sulfonate-aryl interactions .

Reactivity and Stability

- Acid-Base Behavior: The phenolic –OH (pKa ~10) can deprotonate under basic conditions, while HSO₄⁻ donates protons in acidic environments .

- Thermal Degradation : Likely decomposes above 200°C, similar to other ammonium salts, releasing SO₃ or NH₃ .

- Comparison with Sulfonates : Sulfonate ions (SO₃⁻) are less acidic than HSO₄⁻ but form more stable salts due to resonance stabilization .

Biological Activity

Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium, a compound with the CAS number 1936-57-8, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydrogen sulfate group and a (4-hydroxyphenyl)-methylazanium moiety. This unique combination endows the compound with specific chemical properties that contribute to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C7H9NO4S |

| Molecular Weight | 201.22 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable in neutral to slightly acidic pH |

Synthesis

The synthesis of this compound typically involves the reaction of (4-hydroxyphenyl)-methylazanium with sulfuric acid. Controlled reaction conditions are essential to ensure high yield and purity. The process usually includes:

- Dissolving (4-hydroxyphenyl)-methylazanium in a suitable solvent.

- Gradually adding sulfuric acid while stirring.

- Heating the mixture to promote the reaction.

- Isolating the product through crystallization or filtration.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Antioxidant Properties : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems. This activity is particularly relevant in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.

The mechanism of action of this compound is still under investigation but is believed to involve:

- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes that generate reactive oxygen species (ROS), thus reducing oxidative damage.

- Cell Signaling Pathways : It may influence various cell signaling pathways related to inflammation and apoptosis, potentially leading to protective effects against cellular injury.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

- Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacterial strains.

-

Antioxidant Activity Assessment :

- In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound exhibited a dose-dependent reduction in free radical levels.

- At 100 µg/mL, the compound achieved approximately 70% inhibition of DPPH radicals.

-

Enzyme Inhibition Study :

- An investigation into its role as an enzyme inhibitor revealed that it significantly reduced the activity of superoxide dismutase (SOD) and catalase at higher concentrations, suggesting potential applications in oxidative stress-related conditions.

Q & A

Q. What are the recommended methods for synthesizing Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium, and how can its purity be rigorously assessed?

- Methodological Answer : Synthesis typically involves acid-base reactions between (4-hydroxyphenyl)-methylamine and sulfuric acid under controlled pH and temperature. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry to detect impurities at trace levels. Membrane-based separation technologies (e.g., ultrafiltration) can isolate the compound from byproducts . Confirm structural integrity using X-ray diffraction (XRD) , refined via SHELX software to resolve atomic positions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H/¹³C) to identify proton environments and functional groups, and FT-IR to confirm sulfate and hydroxyl bonding.

- Crystallography : Single-crystal XRD paired with SHELX refinement resolves the 3D lattice, hydrogen bonding, and ionic interactions . Discrepancies between spectroscopic (dynamic solution-state) and crystallographic (static solid-state) data require cross-validation using molecular dynamics simulations to model environmental effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) for this compound?

- Methodological Answer : Implement multi-technique validation :

- Use statistical outlier analysis (e.g., Grubbs' test) to identify anomalous data points.

- Apply density functional theory (DFT) simulations to predict spectroscopic signatures and compare them with experimental results.

- Leverage software tools (e.g., computational chemistry platforms) to harmonize data from disparate sources . For crystallographic inconsistencies, refine XRD data using SHELXL’s twinning correction algorithms .

Q. What factorial design approaches are optimal for studying solvent effects on the synthesis yield of this compound?

- Methodological Answer : A 2³ full factorial design can systematically evaluate solvent polarity, temperature, and stirring rate:

Q. How can computational modeling predict the stability and reactivity of this compound under varying environmental conditions?

- Methodological Answer :

- Stability : Perform molecular dynamics (MD) simulations to assess hygroscopicity and thermal degradation pathways.

- Reactivity : Use DFT to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior.

- Software : Open-source tools like GROMACS for MD and Gaussian for DFT, validated against experimental IR/Raman spectra .

Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., water-acetone) using phase diagrams to optimize supersaturation.

- Seeding : Introduce microcrystals to induce controlled growth.

- Cryocooling : Stabilize crystals during data collection to reduce thermal motion artifacts. SHELXL’s TWIN and HKLF5 commands address twinning and incomplete datasets .

Data Integration and Security

Q. How can researchers ensure data integrity when managing large-scale experimental datasets for this compound?

- Methodological Answer :

- Data Management : Use encrypted laboratory information management systems (LIMS) to track raw data, metadata, and analysis workflows.

- Access Controls : Implement role-based permissions to restrict sensitive data (e.g., crystallographic coordinates) to authorized users.

- Backup Protocols : Automate cloud-based backups with version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.